molecular formula C18H19NO8S2 B13185015 (2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid

(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid

Cat. No.: B13185015
M. Wt: 441.5 g/mol
InChI Key: YZFPWJFROOBFDO-LBPRGKRZSA-N
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Description

(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid is a complex organic compound with a unique structure that includes a thiophene ring, sulfonamide group, and phenylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with an amine.

    Esterification: The methoxycarbonyl groups are introduced through esterification reactions using methanol and a suitable carboxylic acid derivative.

    Coupling with Phenylpropanoic Acid: The final step involves coupling the thiophene derivative with phenylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting sulfonamide-sensitive enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes through the sulfonamide group, which mimics the structure of natural substrates. The phenylpropanoic acid moiety can interact with hydrophobic pockets in the enzyme, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid: is similar to other sulfonamide-containing compounds such as sulfanilamide and sulfamethoxazole.

    Thiophene Derivatives: Compounds like thiophene-2-sulfonamide and thiophene-3-carboxylic acid share structural similarities.

Uniqueness

  • The combination of a thiophene ring, sulfonamide group, and phenylpropanoic acid moiety in a single molecule is unique, providing a distinct set of chemical and biological properties.
  • Its ability to undergo diverse chemical reactions and its potential applications in various fields make it a valuable compound for research and development.

Properties

Molecular Formula

C18H19NO8S2

Molecular Weight

441.5 g/mol

IUPAC Name

(2S)-2-[[3,5-bis(methoxycarbonyl)-4-methylthiophen-2-yl]sulfonylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C18H19NO8S2/c1-10-13(16(22)26-2)18(28-14(10)17(23)27-3)29(24,25)19-12(15(20)21)9-11-7-5-4-6-8-11/h4-8,12,19H,9H2,1-3H3,(H,20,21)/t12-/m0/s1

InChI Key

YZFPWJFROOBFDO-LBPRGKRZSA-N

Isomeric SMILES

CC1=C(SC(=C1C(=O)OC)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)C(=O)OC

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O)C(=O)OC

Origin of Product

United States

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